

Ska-121: A Selective Positive Allosteric Modulator of the KCa3.1 Channel

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Compound of Interest		
Compound Name:	Ska-121	
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An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ska-121 is a small molecule that has been identified as a potent and selective positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3][4] KCa3.1 channels are expressed in various cell types, including endothelial cells, and play a crucial role in regulating membrane potential and calcium signaling. Their activation leads to potassium efflux, cell hyperpolarization, and subsequent vasodilation. This has positioned KCa3.1 as a promising therapeutic target for cardiovascular diseases, such as hypertension.[5] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of **Ska-121**.

Discovery and Structure-Activity Relationship (SAR)

Ska-121 was developed through a systematic structure-activity relationship (SAR) study aimed at optimizing the pharmacophore of a parent compound, SKA-31.[2][5] SKA-31, a naphtho[1,2-d]thiazol-2-ylamine derivative, is a known activator of both KCa3.1 and the closely related KCa2.3 channels.[2] The goal of the SAR study was to enhance selectivity for KCa3.1 over KCa2.3 to minimize potential off-target effects.



The key structural modification that led to the discovery of **Ska-121** was the isosteric replacement of the thiazole ring in SKA-31 with an oxazole ring, along with the introduction of a methyl group at the 5-position of the naphthyl scaffold, resulting in the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine.[2][4] This strategic modification yielded a compound with significantly improved selectivity for KCa3.1.[2]



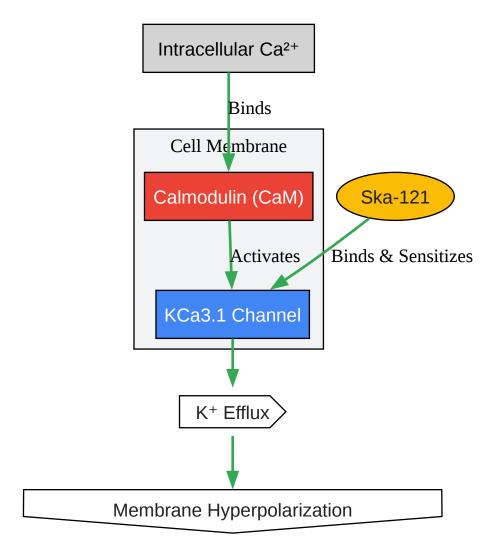
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Figure 1: Development of **Ska-121** from SKA-31 through SAR studies.

Mechanism of Action

Ska-121 acts as a positive allosteric modulator of the KCa3.1 channel.[2][3][4] It does not directly open the channel but rather enhances its sensitivity to intracellular calcium (Ca²⁺).[1][5] By binding to a site distinct from the Ca²⁺ binding site on the calmodulin (CaM) regulatory subunit, **Ska-121** shifts the Ca²⁺ concentration-response curve of the KCa3.1 channel to the left.[1][5] This means that in the presence of **Ska-121**, the channel can be activated by lower concentrations of intracellular Ca²⁺, leading to an increased open probability at any given Ca²⁺ level. This enhanced K⁺ efflux hyperpolarizes the cell membrane.





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Figure 2: Signaling pathway of **Ska-121** mediated KCa3.1 activation.

Quantitative Data

The following tables summarize the key quantitative data for **Ska-121**.

Table 1: In Vitro Potency and Selectivity



Target Channel	EC50 (nM)	Selectivity vs. KCa3.1	Reference
KCa3.1	109 ± 14	-	[1]
KCa2.3	4400 ± 1600	41-fold	[1]
K _V 1.3, K _V 2.1, K _V 3.1, K _V 11.1	>20,000	>200-fold	[1]
Na _v 1.2, Na _v 1.4, Na _v 1.5, Na _v 1.7	>40,000	>400-fold	[1]
Ca _v 1.2	>40,000	>400-fold	[1]

Table 2: Pharmacokinetic Properties in Mice

Parameter	Value	Reference
Half-life (t1/2)	~20 minutes	[1]
Oral Bioavailability	~25%	[1]
Plasma Concentration (5 min post 100 mg/kg i.p.)	21.3 ± 2.4 μM	[1]
Plasma Concentration (1 hr post 100 mg/kg i.p.)	483 ± 231 nM	[1]
Plasma Concentration (4 hr post 100 mg/kg i.p.)	53 ± 44 nM	[1]

Table 3: In Vivo Efficacy in Mice



Experiment	Dose	Effect on Mean Arterial Pressure (MAP)	Reference
Normotensive Wild- Type Mice	100 mg/kg i.p.	Significant reduction	[1]
Hypertensive Wild- Type Mice	100 mg/kg i.p.	Significant reduction	[1]
KCa3.1 ⁻ / ⁻ Mice	100 mg/kg i.p.	No significant alteration	[1]
Normotensive Wild- Type Mice	30 mg/kg i.p.	No significant alteration	[1]

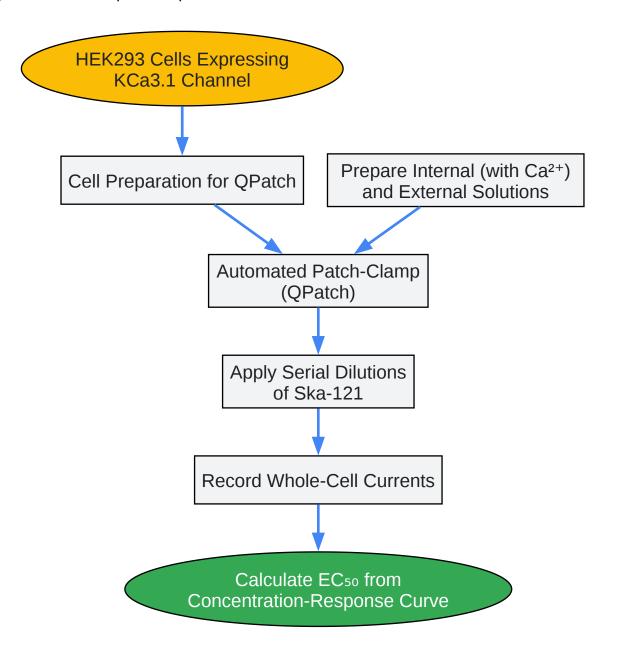
Experimental Protocols Automated Electrophysiology (QPatch)

The potency and selectivity of **Ska-121** were determined using automated whole-cell patch-clamp electrophysiology.

- Cell Culture: HEK293 cells stably expressing human KCa3.1 or other ion channels of interest are cultured under standard conditions.
- Cell Preparation: Cells are harvested and prepared as a single-cell suspension for use on the QPatch instrument.
- QPatch Assay:
 - Internal Solution: Contains a buffered solution with a defined free Ca²⁺ concentration (e.g.,
 250 nM for assessing activators) to establish a baseline channel activity.
 - External Solution: A standard physiological saline solution.
 - Compound Application: Ska-121 is serially diluted and applied to the cells in increasing concentrations to determine a concentration-response curve.



- Data Acquisition: Whole-cell currents are recorded in response to voltage ramps. The slope conductance is measured to quantify channel activity.
- Data Analysis: The EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response equation.



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